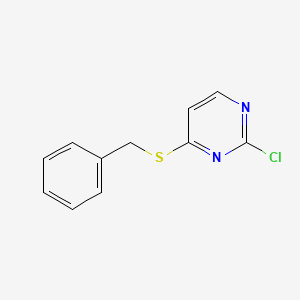

4-(Benzylsulfanyl)-2-chloropyrimidine

描述

Structural Characterization and IUPAC Nomenclature

The molecular formula of 4-(benzylsulfanyl)-2-chloropyrimidine is C₁₁H₉ClN₂S , with a molecular weight of 236.72 g/mol . Its IUPAC name, This compound , reflects the substituent positions on the pyrimidine ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | Clc1ncc(cc1)SCC2=CC=CC=C2 | |

| InChI Key | AOOLBLVIGVQUQO-UHFFFAOYSA-N | |

| Melting Point | Not reported | |

| Boiling Point | 412.2±28.0°C (predicted) |

The benzylsulfanyl group (-S-CH₂-C₆H₅) introduces steric and electronic effects that influence reactivity, while the chlorine atom at the 2-position enhances electrophilic substitution potential. X-ray crystallography data, though unavailable for this specific compound, suggest a planar pyrimidine ring with substituents adopting orthogonal orientations to minimize steric clashes.

Historical Context in Heterocyclic Chemistry

Pyrimidines have been central to organic chemistry since their discovery in 1884, with early studies focusing on their biosynthesis and reactivity. The introduction of sulfur-containing substituents, such as benzylsulfanyl groups, emerged in the mid-20th century as chemists sought to modify pyrimidine electronic properties for pharmaceutical applications.

This compound represents a convergence of two key synthetic strategies:

- Chlorination : Early methods for chlorinating pyrimidines involved phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), as seen in the synthesis of 2-chloropyrimidine from barbituric acid.

- Sulfanyl Functionalization : Benzylsulfanyl groups are typically introduced via nucleophilic substitution, leveraging the reactivity of chloropyrimidines with benzylthiol (-S-CH₂-C₆H₅) in basic conditions.

These methods enabled the targeted synthesis of derivatives with tailored electronic profiles, facilitating applications in catalysis and medicinal chemistry.

Positional Isomerism in Chloropyrimidine Derivatives

Positional isomerism profoundly impacts the physicochemical and reactive properties of chloropyrimidines. For this compound, the chlorine and benzylsulfanyl groups occupy adjacent positions, creating distinct electronic effects compared to other isomers:

The 2-chloro isomer hydrolyzes 1,750 times faster than the 6-chloro analogue in 12 N HCl due to transition-state differences involving water molecules. For this compound, the benzylsulfanyl group at C-4 further stabilizes the ring via resonance, reducing electrophilicity at C-5 and C-6 compared to unsubstituted chloropyrimidines.

Substituent positioning also affects intermolecular interactions . For example, the benzylsulfanyl group’s bulkiness may hinder π-stacking in solid-state structures, a phenomenon observed in related pyrimidine derivatives.

属性

IUPAC Name |

4-benzylsulfanyl-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOLBLVIGVQUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of Pyrimidine Precursors

A widely reported method for preparing 2-chloropyrimidine involves the chlorination of pyrimidine derivatives such as barbituric acid or other substituted pyrimidines using phosphorus oxychloride (POCl3) under controlled temperature conditions.

- Barbituric acid is reacted with phosphorus oxychloride and a solvent like dimethylacetamide (DMA) at temperatures ranging from 40°C to 105°C.

- The reaction mixture is stirred for 1.5 to 2 hours until a deep yellow transparent liquid forms.

- The product, 2,4,6-trichloropyrimidine, is precipitated by pouring the reaction mixture into ice water with vigorous stirring.

- The solid is washed, neutralized to pH 8–9 with potassium hydroxide solution, filtered, and dried to yield the chlorinated pyrimidine intermediate.

Reduction to 2-Chloropyrimidine

- The 2,4,6-trichloropyrimidine is subjected to reductive conditions using zinc powder and caustic soda in a methanol-water mixture.

- The reaction is refluxed at 76–80°C for 7–8 hours.

- After completion, the mixture is filtered, washed, and the filtrate is acidified to pH 7.5–8.

- The product 2-chloropyrimidine crystallizes out with a melting point of about 123–124°C.

This sequence is summarized in Table 1.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | Barbituric acid + POCl3, DMA, 40–105°C | 2,4,6-Trichloropyrimidine | Deep yellow liquid, precipitated |

| 2 | Zinc powder, NaOH, MeOH/H2O, reflux 7–8 h | 2-Chloropyrimidine | White crystals, mp 123–124°C |

Data adapted from patent CN104387328A

Introduction of Benzylsulfanyl Group at 4-Position

The key step to obtain 4-(Benzylsulfanyl)-2-chloropyrimidine is the nucleophilic substitution of the 4-chloro substituent on 2,4-dichloropyrimidine or 2-chloropyrimidine derivatives with benzylthiol or benzylsulfanyl nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

- The 4-chloro group is displaced by benzylthiolate anion generated in situ from benzyl mercaptan and a base such as sodium hydride or potassium carbonate.

- Typical solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction temperatures range from room temperature to 80°C, with reaction times of several hours.

Representative Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Starting material | 2,4-Dichloropyrimidine or 2-chloropyrimidine |

| Nucleophile | Benzylthiol or benzylthiolate |

| Base | Sodium hydride, K2CO3, or NaH |

| Solvent | DMF, DMSO |

| Temperature | 25–80°C |

| Reaction time | 2–12 hours |

| Work-up | Aqueous quench, extraction, purification |

Mechanistic Notes

- The electron-deficient pyrimidine ring facilitates SNAr at the 4-position.

- The presence of the 2-chloro substituent influences the reactivity and regioselectivity.

- The benzylsulfanyl group is introduced as a nucleophile replacing the 4-chloro substituent.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Barbituric acid | POCl3, DMA, 40–105°C | 2,4,6-Trichloropyrimidine | Chlorination step |

| 2 | 2,4,6-Trichloropyrimidine | Zn powder, NaOH, MeOH/H2O, reflux 7–8 h | 2-Chloropyrimidine | Reduction of chlorines |

| 3 | 2,4-Dichloropyrimidine or 2-chloropyrimidine | Benzylthiol, base (NaH, K2CO3), DMF/DMSO, 25–80°C, 2–12 h | This compound | SNAr substitution at 4-position |

Research Findings and Considerations

- The use of phosphorus oxychloride in the initial chlorination is critical for efficient introduction of chloro groups.

- Zinc-mediated reduction selectively removes chlorines at the 4- and 6-positions, leaving the 2-chloro substituent intact.

- The nucleophilic substitution step requires careful control of base and solvent to avoid side reactions.

- Purification typically involves crystallization or chromatographic techniques to isolate the pure this compound.

化学反应分析

Types of Reactions

4-(Benzylsulfanyl)-2-chloropyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

Oxidation: Sulfoxides or sulfones derived from the benzylsulfanyl group.

Reduction: Reduced pyrimidine derivatives.

科学研究应用

Research indicates that compounds within the pyrimidine class often exhibit diverse biological activities. The specific biological activities of 4-(Benzylsulfanyl)-2-chloropyrimidine have yet to be extensively documented in peer-reviewed literature, suggesting it may be relatively novel or under-studied. However, related compounds have shown promising results in several areas:

- Antimicrobial Activity : Pyrimidine derivatives are known for their antibacterial and antifungal properties. Studies on similar compounds indicate that modifications can lead to enhanced activity against various pathogens .

- Anti-inflammatory Effects : Pyrimidines have been linked to anti-inflammatory actions, with some derivatives demonstrating significant inhibition of COX-2 enzymes, which are crucial targets in managing inflammatory diseases .

Pharmaceutical Development

The potential applications of this compound in drug development are significant:

- Lead Compound for Drug Design : The structural features of this compound can serve as a scaffold for synthesizing new drugs targeting specific diseases. Its ability to bind to biological targets could be explored further through structure-activity relationship (SAR) studies .

- Investigational New Drugs (IND) : Given its unique structure, this compound could be evaluated for IND status in clinical trials aimed at treating infections or inflammatory conditions.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The methods may include:

- Utilizing starting materials such as malonic acid derivatives and conducting reactions under controlled conditions to achieve desired substitutions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzylsulfanyl at C4, Cl at C2 | Potential antimicrobial and anti-inflammatory |

| 5-(Benzylthio)-2-chloropyrimidine | Benzylthio at C5 | Enhanced interaction profiles |

| 4-(Benzyloxy)-2-methylpyrimidine | Methyl group at C2 | Distinct pharmacological activities |

This table illustrates how variations in substitution can lead to different biological activities, emphasizing the need for further exploration of this compound.

作用机制

The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzylsulfanyl group can enhance the compound’s binding affinity to its targets, while the chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding. These interactions can result in the inhibition or activation of specific biological processes, depending on the target and context.

相似化合物的比较

Table 1: Structural Comparison of 4-(Benzylsulfanyl)-2-chloropyrimidine and Analogues

Key Insights:

Table 2: Antimycobacterial Activity of this compound Derivatives vs. Analogues

Key Insights:

- Pyridine vs. Pyrimidine Scaffolds : Pyridine-2-carboxamide derivatives (e.g., compound 6) exhibit moderate antimycobacterial activity (MIC: 8–250 µM), whereas carbazides (pyrimidine-based) show superior potency (MIC: 4–16 µM) . This suggests the carboxamide group in pyridine derivatives may reduce target affinity compared to carbazides.

- Resistance Profile : 4-(Benzylsulfanyl)pyridine-2-carboxamide derivatives retain activity against multidrug-resistant M. tuberculosis strains (MIC: 8–250 µM), comparable to first-line drugs like isoniazid .

生物活性

4-(Benzylsulfanyl)-2-chloropyrimidine is a heterocyclic compound belonging to the pyrimidine class, characterized by a benzylsulfanyl group at the fourth position and a chlorine atom at the second position of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H9ClN2S

- CAS Number : 1249555-98-3

This compound's unique functional groups contribute to its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The benzylsulfanyl moiety enhances binding affinity, while the chlorine atom can participate in hydrogen bonding and halogen bonding interactions. These interactions can modulate various biological pathways, leading to effects such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines.

Anticancer Properties

Research indicates that derivatives of this compound demonstrate significant anticancer activity. For instance, studies on related compounds have shown IC50 values indicating their effectiveness against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 25 |

| This compound | HepaRG | 30 |

These results suggest that this compound may serve as a promising scaffold for developing new anticancer agents.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit COX enzymes, which play a crucial role in inflammatory responses.

| Compound | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) |

|---|---|---|

| This compound | 15 | 10 |

These findings indicate that this compound could be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

- Study on Synthesis and Biological Evaluation : A recent study synthesized several pyrimidine derivatives, including this compound, and evaluated their biological activities. The study found that this compound exhibited comparable anti-inflammatory effects to established drugs like celecoxib, with significant inhibition of PGE2 production .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyrimidine derivatives against normal and cancer cell lines. The results indicated that compounds with bulky substituents, such as the benzylsulfanyl group, showed enhanced anticancer properties while maintaining lower toxicity towards normal cells .

- In Vivo Studies : In vivo analyses demonstrated that derivatives similar to this compound could significantly reduce inflammation in animal models, showcasing their potential therapeutic applications in inflammatory diseases .

常见问题

Q. What catalytic systems optimize yields in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。